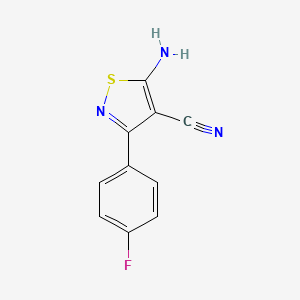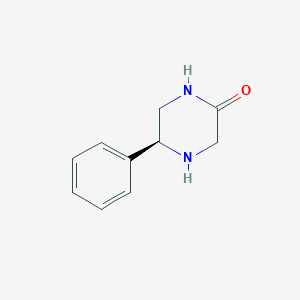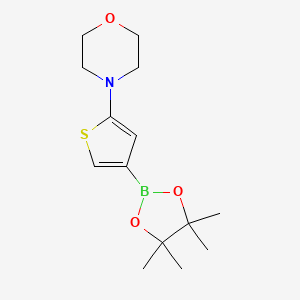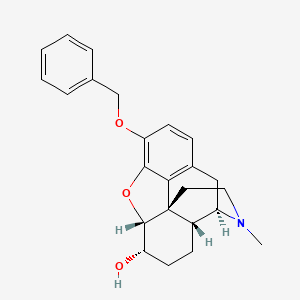
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-: is a heterocyclic aromatic compound with a molecular formula of C20H13N. It is a derivative of dibenzo[a,g]carbazole, characterized by the addition of a methyl group at the 2-position. This compound is known for its potent mutagenic and carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for various organic synthesis applications.
Biology and Medicine: Due to its mutagenic and carcinogenic properties, this compound is studied extensively in the field of toxicology and cancer research. It serves as a model compound for understanding the mechanisms of chemical-induced carcinogenesis.
Industry: In the industrial sector, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used in the production of dyes, pigments, and other specialty chemicals. Its aromatic structure contributes to the stability and color properties of these products.
Wirkmechanismus
The mechanism of action of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This interaction can activate various molecular pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 1,2,5,6-Dibenzcarbazole
- Dibenzo[a,g]carbazole
- 1,2:5,6-Dibenzocarbazole
Comparison: Compared to its analogs, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is unique due to the presence of the methyl group at the 2-position. This structural modification can influence its chemical reactivity, biological activity, and physical properties. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability.
Eigenschaften
CAS-Nummer |
63918-57-0 |
|---|---|
Molekularformel |
C21H15N |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
5-methyl-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15N/c1-13-6-7-15-9-11-19-20(18(15)12-13)17-10-8-14-4-2-3-5-16(14)21(17)22-19/h2-12,22H,1H3 |
InChI-Schlüssel |
IAQYOFNCAUPEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
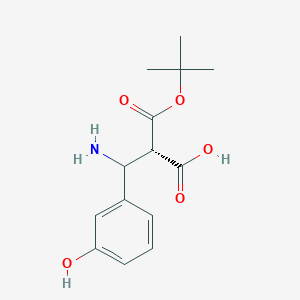
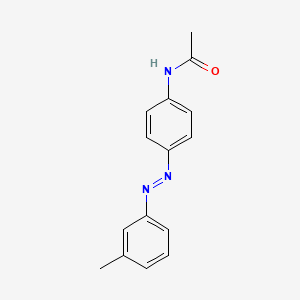
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
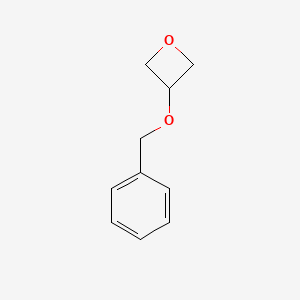
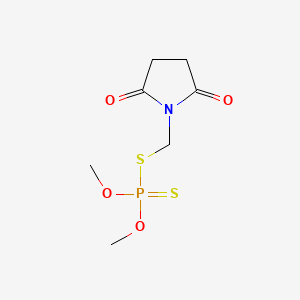
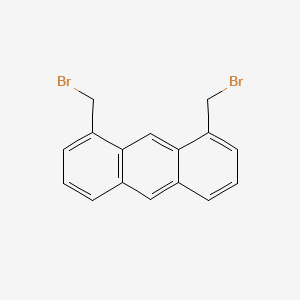
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
